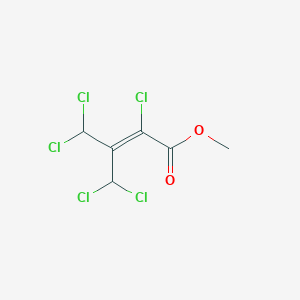

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is a synthetic herbicide known for its selective control of broadleaf weeds. It belongs to the pyridine carboxylic acid family of herbicides and is widely used in agriculture and forestry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester involves multiple steps, starting with the chlorination of crotonic acid derivatives. The reaction typically requires the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions. The intermediate products are then esterified using methanol in the presence of an acid catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

Wissenschaftliche Forschungsanwendungen

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.

Medicine: Investigated for its potential use in developing new herbicidal drugs.

Industry: Widely used in agriculture for weed control and in forestry for managing unwanted vegetation.

Wirkmechanismus

The herbicidal activity of 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is primarily due to its ability to disrupt plant growth by mimicking natural plant hormones. It targets specific pathways involved in cell division and elongation, leading to uncontrolled growth and eventual death of the plant. The compound binds to receptors in the plant cells, triggering a cascade of biochemical reactions that interfere with normal cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorophenoxyacetic Acid: Another widely used herbicide with similar selective control of broadleaf weeds.

Triclopyr: A related compound with similar herbicidal properties but different chemical structure.

Clopyralid: Another member of the pyridine carboxylic acid family with selective herbicidal activity.

Uniqueness

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is unique due to its specific chemical structure, which provides a distinct mode of action and selectivity compared to other herbicides. Its ability to control a wide range of broadleaf weeds while being relatively safe for grasses makes it a valuable tool in integrated weed management.

Biologische Aktivität

2,4,4-Trichloro-3-(dichloromethyl)crotonic acid methyl ester (CAS Number: 97055-36-2) is a synthetic organic compound notable for its various biological activities. This article explores the compound's biological properties, including its toxicity, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features multiple chlorine substituents and a methyl ester functional group. This structure contributes to its reactivity and biological interactions.

- Molecular Formula : C7H6Cl4O2

- Appearance : White solid

Toxicological Profile

Research indicates that this compound exhibits significant toxicity. It has been classified under various toxicological studies for its acute effects on dermal and inhalation exposure routes:

- Acute Toxicity : Studies have shown that the compound can cause severe skin irritation and systemic toxicity upon exposure. The European Commission's report categorizes it as an "acute toxic 3 dermal" substance, indicating a potential for serious health risks through skin contact .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Laboratory tests have indicated efficacy against certain bacterial strains, although detailed mechanisms remain to be elucidated.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Potential Therapeutic Applications

The unique chemical structure of this compound suggests potential applications in medicinal chemistry. Its chlorinated derivatives are often explored for pharmaceutical development due to their biological activity.

- Anticancer Activity : Some studies indicate that chlorinated compounds can inhibit cancer cell proliferation. The specific effects of this compound on various cancer cell lines are currently under investigation.

- Pesticidal Properties : Given its structural characteristics, there is interest in evaluating its efficacy as a pesticide or herbicide in agricultural applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Chlorinated compounds often act as enzyme inhibitors, affecting metabolic pathways in microorganisms and potentially in human cells.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into lipid membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have been conducted to assess the biological impacts of this compound:

- Dermal Exposure Study : A study involving dermal exposure in animal models highlighted significant inflammatory responses and tissue damage at varying concentrations of the compound.

- In Vitro Antimicrobial Testing : In vitro tests demonstrated variable effectiveness against different microbial strains, suggesting selective antimicrobial properties.

Eigenschaften

IUPAC Name |

methyl 2,4,4-trichloro-3-(dichloromethyl)but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl5O2/c1-13-6(12)3(7)2(4(8)9)5(10)11/h4-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPUWSGAJQCMRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(C(Cl)Cl)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.